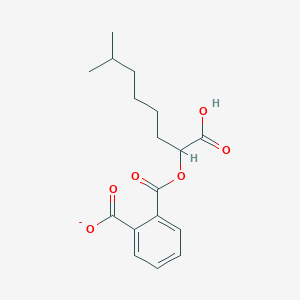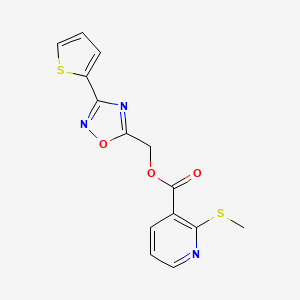
(1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol is a chiral organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a nitro group, and a hydroxyl group attached to an indane backbone. Its stereochemistry is defined by the (1S,2S) configuration, which plays a crucial role in its reactivity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol typically involves multi-step organic reactions. One common method starts with the nitration of indane to introduce the nitro group. This is followed by a series of steps including reduction, protection, and functional group transformations to introduce the amino and hydroxyl groups in the desired stereochemistry. The reaction conditions often involve the use of strong acids, bases, and reducing agents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Catalysts and advanced purification techniques such as chromatography and crystallization are used to achieve the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, room temperature to moderate heat.
Substitution: Acyl chlorides, base (e.g., triethylamine), solvents like dichloromethane.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a diamine derivative.
Substitution: Formation of amides or other substituted products.
Aplicaciones Científicas De Investigación
(1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The compound’s stereochemistry allows it to fit into chiral active sites, modulating biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Shares similar functional groups but differs in the backbone structure.
(1S,2S)-Cyclohexane-1,2-diamine: Similar in having amino groups but lacks the nitro and hydroxyl groups.
Uniqueness
(1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol is unique due to its indane backbone combined with the specific arrangement of amino, nitro, and hydroxyl groups. This unique structure imparts distinct reactivity and interaction profiles, making it valuable in specialized applications.
Propiedades
Fórmula molecular |
C9H10N2O3 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-4-nitro-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C9H10N2O3/c10-9-5-2-1-3-7(11(13)14)6(5)4-8(9)12/h1-3,8-9,12H,4,10H2/t8-,9-/m0/s1 |
Clave InChI |
RDFQIUZNFXWRIJ-IUCAKERBSA-N |
SMILES isomérico |
C1[C@@H]([C@H](C2=C1C(=CC=C2)[N+](=O)[O-])N)O |
SMILES canónico |
C1C(C(C2=C1C(=CC=C2)[N+](=O)[O-])N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B13352796.png)
![2-{[1,1'-biphenyl]-4-yloxy}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B13352800.png)



![tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13352812.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B13352813.png)

![Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]-](/img/structure/B13352822.png)




![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate](/img/structure/B13352872.png)
